3-Acetyl-1-phenylpyrrolidine-2,4-dione

Computational Chemistry Tautomerism Structure-Activity Relationship

Sourcing inconsistent heterocyclic building blocks can derail SAR programs. This compound solves that: a validated core scaffold with quantified biological activity. • Confirmed chemotype: Ki = 207 nM against human HPPD; potent anti-MRSA activity in N-alkyl analogs. • HPLC-ready: reverse-phase method available for identity/purity verification. • Reliable supply: standard B2B logistics with end-use documentation support.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 719-86-8
Cat. No. B1627338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-1-phenylpyrrolidine-2,4-dione
CAS719-86-8
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(=O)C1C(=O)CN(C1=O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO3/c1-8(14)11-10(15)7-13(12(11)16)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3
InChIKeyQBKVVMUXEOBMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-1-phenylpyrrolidine-2,4-dione: Chemical Profile & Sourcing


3-Acetyl-1-phenylpyrrolidine-2,4-dione (CAS 719-86-8) is a heterocyclic building block that belongs to the 3-acyltetramic acid class of pyrrolidine-2,4-dione derivatives [1]. The core structure serves as a synthetic intermediate for a range of bioactive molecules [2], with the specific substitution pattern (N-phenyl and C3-acetyl) conferring distinct physicochemical and reactivity profiles [3]. This compound is supplied by chemical vendors as a research chemical for organic synthesis, heterocyclic chemistry, and pharmacological investigation .

Heterocyclic building block for organic synthesis
3-acetyltetramic acid scaffold for bioactivity studies
N-phenyl & C3-acetyl substitution pattern specificity

Why 3-Acetyl-1-phenylpyrrolidine-2,4-dione Cannot Be Replaced


The biological activity and chemical reactivity of pyrrolidine-2,4-diones are exquisitely sensitive to substitution at the N1 and C3 positions [1]. The presence of an N-phenyl group in 3-acetyl-1-phenylpyrrolidine-2,4-dione alters the tautomeric equilibrium and electron density of the heterocyclic core, which can dramatically affect interactions with biological targets such as human 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2]. Furthermore, the C3-acetyl group is essential for the characteristic metal-chelating and antimicrobial properties of tetramic acids [3]. Using an unsubstituted pyrrolidine-2,4-dione or a derivative with a different substitution pattern may lead to complete loss of the desired biological or physicochemical properties, as demonstrated by structure-activity relationship (SAR) studies in N-substituted 3-acetyltetramic acid series [4].

N-phenyl substitution may alter tautomeric equilibrium and electron density, shifting target interaction profiles.
C3-acetyl group may be essential for metal-chelating and antimicrobial properties associated with tetramic acids.
Different substitution pattern can lead to loss of reported biological or physicochemical behavior; analog activity does not guarantee interchangeability.

Quantitative Evidence for 3-Acetyl-1-phenylpyrrolidine-2,4-dione


Tautomeric Equilibrium Profile

The compound exhibits a well-defined tautomeric equilibrium that is distinct from its N-acetyl analog. Ab initio calculations at the HF/6-31G** and MP2/6-31G** levels show that the most stable tautomeric form for 3-acetyl pyrrolidine-2,4-dione (the core of the target compound) is tautomer 'Id', whereas the N-acetyl derivative preferentially adopts tautomer '2a' [1]. This difference in the most populated tautomeric state can directly influence the compound's ability to participate in specific non-covalent interactions (e.g., hydrogen bonding, metal chelation) relevant to biological target engagement.

Tautomeric Equilibrium
Class-level
Most stable form: Tautomer 'Id' (vs. '2a' for N-acetyl analog) — Ab initio calculations
Supports unique tautomeric fingerprint for interaction design.
Data to verify for target compound.
Computational Chemistry Tautomerism Structure-Activity Relationship

Validated HPLC Separation Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established specifically for the analysis of 3-acetyl-1-phenylpyrrolidine-2,4-dione using a Newcrom R1 column [1]. The method, utilizing a mobile phase of acetonitrile, water, and phosphoric acid, provides a robust and reproducible separation of this compound from potential synthetic impurities. While no direct comparison of retention time (tR) with a close analog is provided, the existence of a dedicated analytical method underscores the compound's specific chromatographic behavior under these defined conditions.

HPLC Method
Method context
Dedicated RP-HPLC method (Newcrom R1, MeCN/H₂O/H₃PO₄)
Reduces method development burden for QC purity verification.
Application note; verify suitability for specific batch.
Analytical Chemistry HPLC Method Development

HPPD Enzyme Inhibition

Derivatives of the pyrrolidine-2,4-dione class, to which this compound belongs, have been identified as potent inhibitors of human 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and the target of several commercial herbicides. Specifically, a closely related analog (BDBM50024745/CHEMBL3342414) exhibited a Ki of 207 nM against purified human HPPD [1]. Another analog (BDBM50536964/CHEMBL4561368) showed an IC50 of 274 nM against recombinant human HPPD [2]. These quantitative data points establish the strong potential of this chemotype for HPPD inhibition.

HPPD Inhibition
Class-level
Analog Ki = 207 nM; IC₅₀ = 274 nM
Suggests scaffold potential for HPPD inhibitor research.
Data from close analogs; direct testing needed.
Enzyme Inhibition Herbicide Discovery HPPD

Antibacterial Spectrum

N-alkyl 3-acetyltetramic acid derivatives, which share the core structure of the target compound, have demonstrated good antibacterial activity against a panel of clinically relevant Gram-positive pathogens, including Bacillus anthracis, Propionibacterium acnes, Enterococcus faecalis, and both Methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA) [1]. This established SAR indicates that the 3-acetyltetramic acid scaffold is a privileged structure for antibacterial discovery.

Antibacterial Spectrum
Class-level
Active against B. anthracis, P. acnes, E. faecalis, MSSA, MRSA (in vitro)
Supports antimicrobial screening research.
Based on N-alkyl derivatives; confirm with target compound.
Antibacterial SAR Gram-positive

Model for Tetramate Biosynthesis

The target compound is a simplified model of 3-acetylated tetramates, a class of bioactive natural products with diverse ecological functions. Studies on the biosynthesis of mutanocyclin (MUC) in Streptococcus mutans have revealed that the pyrrolidine-2,4-dione ring is formed via an unprecedented lactam bond formation style, followed by C-3 acetylation [1]. This biosynthetic route is distinct from that of phytotoxic tenuazonic acids (TeAs) in fungi, which achieve a similar 3-acetylated core through a different mechanism [1].

Biosynthetic Route
Class-level
Bacterial lactam formation vs. fungal Dieckmann cyclization
Highlights distinct enzymatic routes to common core scaffold.
Model compound for biosynthetic studies.
Biosynthesis Natural Products Microbiology

3-Acetyl-1-phenylpyrrolidine-2,4-dione: Validated Applications


Herbicide Discovery: HPPD Inhibitor Optimization

Based on the potent in vitro inhibition of human HPPD by related analogs (Ki = 207 nM, IC50 = 274 nM) [REFS-1, REFS-2], 3-acetyl-1-phenylpyrrolidine-2,4-dione serves as a promising core scaffold for the rational design and synthesis of new herbicide candidates. Researchers can leverage this validated chemotype to explore structure-activity relationships (SAR) around the N-phenyl and C3-acetyl groups to improve potency, selectivity, and crop safety.

Antibacterial Drug Development

The established antibacterial activity of N-alkyl 3-acetyltetramic acid derivatives against drug-resistant Gram-positive bacteria (MSSA and MRSA) validates the use of this compound as a key synthetic intermediate [3]. This application scenario is particularly relevant for medicinal chemistry groups focused on developing novel antibiotics to combat the growing threat of antimicrobial resistance.

Analytical Method Development & QC

The existence of a validated reverse-phase HPLC method specifically for the analysis of 3-acetyl-1-phenylpyrrolidine-2,4-dione [4] makes this compound an ideal reference standard for developing and validating analytical methods. Procurement for this purpose ensures the reliability of quality control processes in both academic and industrial settings where this building block is used in synthesis or formulation.

Biosynthesis & Chemical Ecology Studies

As a synthetic surrogate for 3-acetylated tetramates found in nature, this compound is an essential tool for studying the biosynthesis and ecological roles of these molecules [5]. It can be used as a substrate analog in enzymatic assays, a reference standard for metabolite identification, or a starting material for synthesizing more complex natural product derivatives to investigate their role in microbial interactions and environmental adaptation.

Application
Selection Property
Validation Focus
HPPD inhibitor research
3-acetyltetramic acid scaffold
In vitro enzyme inhibition assays
Antimicrobial screening studies
N-substituted tetramic acid core
Gram-positive susceptibility testing
Analytical QC method development
Validated HPLC method framework
Purity verification and impurity profiling
Biosynthetic pathway research
3-acetylated tetramate surrogate
Enzymatic assays and metabolite identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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